molecular formula C19H18FN3O3S2 B12185428 Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12185428
M. Wt: 419.5 g/mol
InChI Key: NKXSFKAEIMDMTB-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and two thiazole rings, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

Subsequent steps include the introduction of the fluorophenyl group and the acetylation of the amino group. The final step involves esterification to form the methyl ester. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the thiazole rings to thiazolidines.

    Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may have potential as a pharmaceutical agent due to its unique structure and bioactivity.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and thiazole rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the presence of both a fluorophenyl group and two thiazole rings. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula C16H18FN3O2S2\text{Molecular Formula C}_{16}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}_2

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for various thiazole compounds have been documented:

CompoundMIC (µg/mL)MBC (µg/mL)
Thiazole A15.631.25
Thiazole B31.2562.5
Methyl Thiazole7.8 - 62.515.6 - 125

The compound demonstrated promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values indicating its potential as an antimicrobial agent .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds similar to methyl thiazole exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

Cell LineIC50 (µM)
MCF-710.5
HCT-1166.2
Caco-227.3

The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's stability and efficacy against cancer cells .

The biological activity of methyl thiazole is primarily attributed to its ability to interact with various molecular targets within the cell:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • DNA Interaction : Thiazoles can intercalate with DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A study reported that a series of thiazole derivatives, including methyl thiazole, showed significant activity against drug-resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
  • Anticancer Research : Another investigation demonstrated that modifications to the thiazole structure could enhance anticancer activity, particularly against resistant cancer cell lines .

Properties

Molecular Formula

C19H18FN3O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

methyl 2-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H18FN3O3S2/c1-10(2)16-15(18(25)26-3)23-19(28-16)22-14(24)8-13-9-27-17(21-13)11-4-6-12(20)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,22,23,24)

InChI Key

NKXSFKAEIMDMTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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